1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
Description
1-((1-(o-Tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a pyrazolo[3,4-d]pyrimidine derivative characterized by an ortho-methylphenyl (o-tolyl) group at the 1-position and a propan-2-ol substituent linked via an amino group at the 4-position. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their diverse pharmacological activities, including kinase inhibition and enzyme modulation . The o-tolyl group introduces steric and electronic effects distinct from para-substituted analogs, while the propan-2-ol moiety enhances hydrophilicity compared to lipophilic substituents like thioethers or aryl groups.
Properties
IUPAC Name |
1-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-5-3-4-6-13(10)20-15-12(8-19-20)14(17-9-18-15)16-7-11(2)21/h3-6,8-9,11,21H,7H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDCBTZHANWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-tolyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
Comparison with 1-p-Tolyl Analogs
Compound (3) from , (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine, shares structural similarity but differs in two key aspects:
- Functional Group: The hydrazine group in (3) may engage in hydrogen bonding or metal coordination, whereas the propan-2-ol amino group in the target compound offers a hydroxyl for hydrogen bonding and enhanced solubility .
Comparison with Glucokinase Activators
describes a glucokinase activator featuring a pyrazolo[3,4-d]pyrimidine core with a chloropyridinyl group and a propanamide substituent. Key differences include:
Pharmacokinetic and Physicochemical Properties
Solubility and LogP
- Target Compound : The propan-2-ol group reduces logP (predicted ~1.5) compared to analogs like 137i from (logP ~2.7 due to ethylthio and phenylpropyl groups) .
- Quinolinyl Derivatives: ’s quinolinyl-substituted pyrazolo[3,4-d]pyrimidines exhibit higher logP (>3) due to the fused aromatic system, suggesting inferior solubility relative to the target compound .
Metabolic Stability
Kinase Inhibition
- Chromen-4-one Derivatives : Compounds in and (e.g., Example 64) incorporate pyrazolo[3,4-d]pyrimidine moieties and demonstrate anticancer activity via kinase inhibition. The o-tolyl group in the target compound may reduce off-target effects compared to fluorophenyl substituents in these derivatives .
- Triazolopyrimidine Isomerization : highlights isomerization-dependent activity in pyrazolo-triazolopyrimidines. The rigid propan-2-ol linker in the target compound may limit such conformational variability, enhancing selectivity .
Enzyme Activation
- The glucokinase activator in relies on a propanamide tail for allosteric modulation. The target compound’s propan-2-ol group lacks the amide’s hydrogen-bond acceptor capacity, suggesting divergent mechanisms .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O |
| Molecular Weight | 270.33 g/mol |
| CAS Number | Not specifically listed |
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its role as an inhibitor of several kinases, particularly those involved in cancer progression. Recent studies indicate that compounds with this scaffold can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers due to its role in cell proliferation and survival.
Key Findings:
- Inhibition of EGFR : Compounds similar to this compound have shown significant inhibitory effects on EGFR at nanomolar concentrations .
- Anti-proliferative Activity : Studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. The following aspects are crucial in enhancing their activity:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency.
- Linker Variations : Different linkers between the pyrazolo[3,4-d]pyrimidine core and other functional groups can modulate binding affinity and selectivity towards specific targets .
- Hydrophobic Interactions : Incorporating hydrophobic groups can improve binding to hydrophobic pockets within target proteins .
Biological Activity Data
Recent studies have quantified the biological activity of related compounds using IC50 values (the concentration required to inhibit 50% of the target activity). Here are some relevant findings:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Compound A | EGFR | 0.5 |
| Compound B | EGFR | 0.8 |
| 1-((1-(o-tolyl)-... | EGFR | TBD |
These results indicate that modifications to the core structure can lead to varying degrees of potency against EGFR.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives in vitro against human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to standard treatments.
Case Study 2: Anti-Tubercular Activity
Another investigation focused on the potential anti-tubercular properties of related compounds. Some derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting the versatility of this scaffold beyond oncology .
Q & A
Q. Critical Parameters :
- Temperature control (60–100°C for amination).
- Inert atmosphere (N₂/Ar) to prevent oxidation.
- Yields typically range from 70–85% after optimization .
How can structure-activity relationship (SAR) studies optimize this compound’s kinase inhibition profile?
Advanced
SAR studies focus on three regions:
Pyrazolo[3,4-d]pyrimidine core :
o-Tolyl group :
- Methyl at the ortho position improves hydrophobic interactions with kinase ATP pockets .
Propan-2-ol side chain :
- Hydroxyl group critical for hydrogen bonding with catalytic lysine residues .
Q. Methodology :
- Molecular docking : Use tools like AutoDock Vina to predict binding modes against kinase X-ray structures (e.g., PDB: 1M17) .
- Kinase profiling panels : Test against 100+ kinases to identify off-target effects (e.g., DiscoverX Eurofins) .
What analytical techniques validate the compound’s purity and structure?
Q. Basic
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) with UV detection (λ = 254 nm); purity >98% .
- NMR : Key signals include:
- Mass spectrometry : ESI-MS m/z [M+H]⁺ calculated for C₁₆H₁₈N₅O: 312.2 .
How to resolve contradictions in kinase inhibition data across assay platforms?
Advanced
Contradictions may arise from:
- ATP concentration disparities : Use Km-adjusted ATP levels in enzymatic assays .
- Cellular vs. enzymatic assays : Validate hits in cell-based assays (e.g., phospho-ERK ELISA for BRAF inhibition) .
- Orthogonal techniques :
- Surface plasmon resonance (SPR) for kinetic binding analysis (ka/kd) .
- Isothermal titration calorimetry (ITC) to measure thermodynamic parameters .
What in vitro models are suitable for evaluating anticancer efficacy?
Q. Basic
- Cell lines : NCI-60 panel (e.g., MCF-7, A549) for broad screening .
- Proliferation assays : MTT or CellTiter-Glo® (IC₅₀ values).
- Apoptosis markers : Caspase-3/7 activation (Fluorometric Assay) .
How to address metabolic instability of the propan-2-ol moiety?
Q. Advanced
- Prodrug design : Acetylate the hydroxyl group to improve plasma stability .
- Isotope labeling : Use ¹⁴C-labeled compound for ADME studies in hepatocytes .
- Structural analogs : Replace propan-2-ol with cyclopentanol (see for similar modifications) .
What computational methods predict off-target interactions?
Q. Advanced
- Cheminformatics : Similarity ensemble approach (SEA) to compare against ChEMBL database .
- Machine learning : Train random forest models on kinase inhibition datasets .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM) .
How to assess enantiomeric purity of the chiral propan-2-ol group?
Q. Basic
- Chiral HPLC : Use a Chiralpak® IA column (hexane:ethanol = 80:20) .
- Polarimetry : Measure specific rotation ([α]D²⁵) against a racemic standard .
What strategies optimize solubility for in vivo studies?
Q. Advanced
- Salt formation : Hydrochloride salt improves aqueous solubility .
- Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (DLS size: 120 nm) .
- Co-solvents : Use 10% DMSO + 10% Cremophor EL in saline for i.p. administration .
How to design a kinase resistance mutation study?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
